molecular formula C8H6N2O2S B1332806 1,3-Dioxolo[4,5-F]benzothiazol-6-amine CAS No. 50850-94-7

1,3-Dioxolo[4,5-F]benzothiazol-6-amine

Cat. No.: B1332806
CAS No.: 50850-94-7
M. Wt: 194.21 g/mol
InChI Key: GAIRHYOGMGDIGP-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-F]benzothiazol-6-amine is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIRHYOGMGDIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365978
Record name 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50850-94-7
Record name 1,3-Dioxolo[4,5-f]benzothiazol-6-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-[1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Record name 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine
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Contextualization of Benzothiazole and Benzodioxole Architectures in Chemical Biology

The foundational components of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine, namely benzothiazole (B30560) and benzodioxole, are well-established scaffolds in the domain of chemical biology and medicinal chemistry. nih.govchemicalbook.com

The benzothiazole nucleus, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is considered a "privileged" scaffold. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.govjchemrev.com Medicinal chemists have successfully synthesized numerous benzothiazole derivatives demonstrating significant potential. researchgate.net The versatility of the benzothiazole ring system allows it to serve as a core structure for agents with applications that span a wide array of therapeutic areas. bibliomed.org

Similarly, the 1,3-benzodioxole (B145889) moiety is a key structural component in many biologically active natural products and synthetic compounds. researchgate.net Derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological effects. chemicalbook.com Research has highlighted activities such as anti-inflammatory, antioxidant, antitumor, and anti-hyperlipidemia properties associated with this ring system. chemicalbook.comnih.gov Its presence is noted in compounds targeting various health disorders, underscoring its importance in drug discovery and development. researchgate.net

ScaffoldReported Biological Activities
BenzothiazoleAntimicrobial, Antitumor, Anti-inflammatory, Anticonvulsant, Antidiabetic, Antiviral, Antitubercular, Analgesic. researchgate.netjchemrev.comjchemrev.combenthamscience.com
1,3-BenzodioxoleAntitumor, Anti-hyperlipidemia, Antioxidant, Anti-inflammatory, Antimicrobial, Analgesic, Anti-epileptic. chemicalbook.comnih.govresearchgate.net

Strategic Importance of Fused 1,3 Dioxolo and Benzothiazole Systems

The fusion of the 1,3-dioxolo and benzothiazole (B30560) ring systems into a single molecular entity is a deliberate strategy in modern synthetic chemistry. nih.govnih.gov This approach, often termed molecular hybridization, aims to create novel compounds by combining two or more pharmacophores. The goal is to develop molecules with potentially synergistic, additive, or entirely new biological profiles that differ from the parent substructures.

The creation of a fused 1,3-Dioxolo[4,5-f]benzothiazole architecture results in a rigid, planar heterocyclic system with distinct electronic and steric properties. ontosight.ai This defined three-dimensional structure is of high interest as it can facilitate specific interactions with biological targets such as enzymes and receptors. The synthesis of such unique, multi-ring heterocyclic compounds is pursued to generate diverse chemical libraries for biological screening and to discover new lead compounds in drug development programs. nih.govnih.gov

Computational and Theoretical Chemistry Insights into 1,3 Dioxolo 4,5 F Benzothiazol 6 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. acs.org This method is widely used to investigate the electronic structure of molecules, from which a vast array of properties can be predicted. nih.gov DFT calculations for benzothiazole (B30560) derivatives are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311G(d,p) or 6-311++G(d,p), to model the molecule's electron distribution and energy. nbu.edu.samdpi.commdpi.com

The foundational step in any computational analysis is geometry optimization. This process mathematically determines the most stable three-dimensional arrangement of the atoms in a molecule—its ground state geometry—by finding the minimum energy on the potential energy surface. For 1,3-Dioxolo[4,5-F]benzothiazol-6-amine, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

The optimized structure is expected to feature a largely planar fused ring system, a common characteristic of benzothiazole-based compounds. nbu.edu.sa The dioxolo ring, fused to the benzene (B151609) part of the benzothiazole core, and the amine group at position 6 are the key structural features. Conformation analysis, particularly concerning the rotation around the C-NH2 bond, would reveal the most stable orientation of the amino group relative to the aromatic system, which is typically governed by minimizing steric hindrance and maximizing electronic delocalization.

Table 1: Representative Optimized Geometrical Parameters for a this compound System Note: This data is illustrative, based on typical DFT (B3LYP/6-311G(d,p)) results for related benzothiazole structures. nbu.edu.samdpi.com

ParameterBond Length (Å)ParameterBond Angle (°)
C-S (thiazole)1.76C-N-C (thiazole)110.5
C=N (thiazole)1.30N-C-C (aromatic)128.5
N-C (aromatic)1.40C-C-C (aromatic)118.0 - 121.0
C-C (aromatic)1.39 - 1.42C-O (dioxolo)1.37
C-O (dioxolo)1.37O-C-O (dioxolo)107.5
O-CH2 (dioxolo)1.43C-C-NH2120.5
C-NH21.39H-N-H115.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a vital indicator of molecular stability and reactivity. nbu.edu.sa A smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, namely the amino group and the fused aromatic system, which act as the primary electron-donating sites. The LUMO is likely distributed across the benzothiazole ring system, representing the most favorable region for accepting electrons.

Table 2: Typical Calculated FMO Energies and Reactivity Descriptors Note: These values are illustrative for aminobenzothiazole derivatives, calculated via DFT. The exact values depend on the specific functional and basis set used. nbu.edu.sa

ParameterRepresentative Value
HOMO Energy (EHOMO)-5.8 eV
LUMO Energy (ELUMO)-1.6 eV
HOMO-LUMO Gap (ΔE)4.2 eV
Ionization Potential (I ≈ -EHOMO)5.8 eV
Electron Affinity (A ≈ -ELUMO)1.6 eV
Chemical Hardness (η = (I-A)/2)2.1 eV
Chemical Softness (S = 1/2η)0.238 eV-1

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by examining interactions between filled (donor) and empty (acceptor) orbitals. This analysis is used to understand charge transfer, intramolecular interactions, and hyperconjugation that contribute to molecular stability. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen (amine) and oxygen (dioxolo) atoms into the π* antibonding orbitals of the aromatic ring. These n→π* interactions are key to the stability of the conjugated system. The analysis also calculates the natural atomic charges, identifying the most electronegative (e.g., N, O, S) and electropositive (e.g., H, C) centers within the molecule.

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic charge distribution around a molecule. It is an excellent tool for predicting where a molecule is likely to be attacked by electrophiles or nucleophiles. The surface is color-coded: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.

In the MEP map of this compound, the most negative regions (red) are expected to be concentrated around the nitrogen atom of the amine group and the oxygen atoms of the dioxolo ring, due to their high electronegativity and lone pairs of electrons. These sites represent the most probable centers for electrophilic attack. Conversely, the hydrogen atoms of the amine group would appear as regions of positive potential (blue).

DFT calculations are highly effective at predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound or interpret experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as N-H stretching of the amine group, C-H stretching in the aromatic ring, C=N stretching in the thiazole (B1198619) ring, and C-O-C stretching of the dioxolo group. These calculated frequencies are often scaled by a factor to correct for systematic errors and improve agreement with experimental spectra. mdpi.com

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical shifts are calculated relative to a standard reference, typically Tetramethylsilane (TMS). Comparing the predicted spectrum with an experimental one is a powerful method for structural verification and assigning specific signals to the corresponding hydrogen and carbon atoms in the molecule. mdpi.com

Table 3: Representative Predicted Spectroscopic Data for this compound Note: This data is illustrative, based on typical DFT calculations and experimental values for similar aminobenzothiazole structures. acs.orgmdpi.com

Spectroscopic DataPredicted Frequency/Shift
Vibrational Frequencies (cm⁻¹)
N-H stretching3450 - 3350
C-H aromatic stretching3100 - 3000
C=N stretching (thiazole)1640 - 1610
C-O-C asymmetric stretching1250 - 1230
¹H NMR Chemical Shifts (ppm, vs. TMS)
Aromatic Protons7.5 - 6.8
-CH₂- (dioxolo)6.0
-NH₂5.2
¹³C NMR Chemical Shifts (ppm, vs. TMS)
C=N (thiazole)168
Aromatic Carbons150 - 105
-CH₂- (dioxolo)101

Reactivity and Selectivity Indices (e.g., Fukui Functions, Local Softness, Electrophilicity Index)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of molecules. Reactivity and selectivity indices derived from DFT calculations help predict how and where a molecule will react.

Fukui Functions: The Fukui function is a key local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating condensed Fukui functions for each atom, one can pinpoint the regions most susceptible to attack:

f+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

f- : Indicates the site for an electrophilic attack (where an electron is donated).

f0 : Indicates the site for a radical attack.

For benzothiazole derivatives, DFT studies have shown that these functions can effectively rationalize the reactivity of individual atoms, highlighting how different functional groups influence the molecule's chemical behavior. researchgate.net

Local Softness and Electrophilicity Index: These global and local reactivity descriptors provide further insights. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. researchgate.net Local softness is related to the Fukui function and helps in comparing the reactivity of different sites within the molecule. Quantum chemical properties like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are fundamental to calculating these indices. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 1: Conceptual Reactivity Descriptors and Their Significance.
DescriptorSymbolSignificance
Fukui Function (Nucleophilic Attack)f+Identifies atomic sites most likely to accept an electron.
Fukui Function (Electrophilic Attack)f-Identifies atomic sites most likely to donate an electron.
Electrophilicity IndexωMeasures the overall electrophilic nature of the molecule.
HOMO-LUMO Energy GapΔEIndicates the chemical reactivity and kinetic stability of the molecule.

Nonlinear Optical (NLO) Properties and Second Hyperpolarizability

Nonlinear optical (NLO) materials are crucial for modern optoelectronic technologies, including high-speed data processing and optical switching. journaleras.com The NLO response of a molecule is determined by its hyperpolarizabilities. While linear polarizability (α) describes the linear response of a molecule's dipole moment to an electric field, the first (β) and second (γ) hyperpolarizabilities describe the nonlinear responses. dtic.mil

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. Using methods like the finite-field approach within DFT, researchers can calculate the components of the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities. journaleras.comdtic.mil Molecules with large hyperpolarizability values are considered excellent candidates for NLO materials. journaleras.com

For organic molecules, a significant NLO response is often associated with intramolecular charge transfer (ICT), which can be engineered by incorporating electron-donating and electron-accepting groups within a π-conjugated system. nih.gov The benzothiazole scaffold, when appropriately substituted, can facilitate this charge transfer. Theoretical studies on related heterocyclic compounds have demonstrated that the calculated hyperpolarizability values can be significantly larger than that of standard NLO materials like urea. journaleras.com The second hyperpolarizability (γ) is particularly relevant for third-order NLO effects such as third-harmonic generation. dtic.mil

Table 2: Key Parameters in NLO Property Calculations.
ParameterSymbolRelevance to NLO Properties
Dipole MomentμInfluences molecular organization and overall NLO response.
Linear PolarizabilityαDescribes the linear optical response.
First HyperpolarizabilityβQuantifies second-order NLO effects (e.g., second-harmonic generation).
Second HyperpolarizabilityγQuantifies third-order NLO effects.

Molecular Modeling and Dynamics Simulations

Ligand-Target Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

For benzothiazole derivatives, docking studies have been performed to predict their binding modes with various biological targets, such as enzymes and receptors implicated in cancer, microbial infections, and neurological disorders. researchgate.netbiointerfaceresearch.comresearchgate.net The process involves:

Preparation : Obtaining the 3D structures of the protein target (often from the Protein Data Bank) and the ligand.

Docking Simulation : Using software to explore possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis : Ranking the poses using a scoring function (e.g., MolDock Score) that estimates the binding energy. researchgate.net The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues. researchgate.netbiointerfaceresearch.com

Docking studies on various benzothiazoles have successfully identified critical hydrogen bond interactions and other binding features that correlate with their biological activity. researchgate.netnih.gov For this compound, this approach could be used to predict its potential biological targets and guide the synthesis of more potent analogues.

Molecular Dynamics (MD) Simulations of Biomolecular Complexes

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and refining the binding mode predicted by docking. biointerfaceresearch.comnih.gov

In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces between atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period (nanoseconds to microseconds). Analysis of the MD trajectory can reveal:

Complex Stability : By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over time suggests a stable binding pose.

Interaction Persistence : Tracking the hydrogen bonds and other key interactions identified in docking to see if they are maintained throughout the simulation.

Conformational Changes : Observing any changes in the protein or ligand structure upon binding.

MD simulations on benzothiazole-based enzyme inhibitors have been used to confirm the stability of the ligand in the active site, providing stronger evidence for the proposed binding mechanism. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov The goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds. researchgate.net

The development of a QSAR model involves several steps:

Data Set Compilation : A set of molecules with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical (e.g., LogP), electronic (e.g., dipole moment), and topological descriptors. researchgate.net

Model Building : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation methods. researchgate.net

QSAR studies have been successfully applied to various series of benzothiazole derivatives to predict their cytotoxic, anticonvulsant, and other biological activities. researchgate.netresearchgate.net These models help identify the key molecular features that govern activity, thereby guiding the rational design of new compounds with improved potency. For this compound, QSAR could be employed within a series of related analogues to predict its activity and optimize its structure for a specific biological target.

Mechanistic Investigations of Biological Interactions in Vitro

Enzyme Inhibition Mechanisms

The primary mode of biological action investigated for 1,3-dioxolo[4,5-f]benzothiazol-6-amine and its related structures is the inhibition of specific enzymes. The nature of this inhibition can vary, ranging from direct competition with the enzyme's natural substrate to binding at a secondary site and inducing conformational changes that affect enzymatic activity.

Enzyme inhibitors can be broadly classified based on their binding site. Orthosteric inhibitors bind to the active site, the same location as the endogenous substrate, thereby directly competing with it. nih.gov In contrast, allosteric inhibitors bind to a different, topographically distinct site on the enzyme. nih.gov This binding event induces a conformational change in the protein, which is then transmitted to the active site, altering its ability to bind the substrate and perform its catalytic function. nih.gov

For derivatives of the benzothiazole (B30560) family, evidence for both modalities has been reported depending on the target enzyme. For instance, kinetic studies of certain 6-(substituted phenyl)- natap.orgucsd.edudioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds against tyrosinase have demonstrated competitive inhibition, which is characteristic of an orthosteric mechanism where the inhibitor directly competes with the substrate for the active site. In the context of viral polymerases, non-nucleoside inhibitors, a class that includes benzothiazole derivatives, are well-known to bind to allosteric pockets, thereby inhibiting enzyme function non-competitively. ucsd.edunih.gov Similarly, studies on benzothiazolone derivatives as cholinesterase inhibitors have identified noncompetitive inhibition patterns, suggesting an allosteric mode of action.

Research has identified several classes of enzymes that are susceptible to inhibition by derivatives of the 1,3-dioxolo[4,5-f]benzothiazole core structure. These findings highlight the therapeutic potential of this chemical scaffold across different disease areas, from viral infections to neurodegenerative disorders and microbial diseases.

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, NS5B, is a critical enzyme for viral replication and a key target for antiviral drugs. ucsd.edu Non-nucleoside inhibitors are known to target allosteric sites on the NS5B enzyme, such as the thumb and palm sites. nih.gov Studies on structurally related compounds like pyrazolobenzothiazines and benzothiadiazines have shown that they can act as non-nucleoside inhibitors, binding to allosteric pockets like palm site I to inhibit the polymerase. nih.govnih.gov The mode of inhibition for these related heterocyclic systems is non-competitive with respect to the nucleotide triphosphate substrate, confirming an allosteric mechanism. natap.org

Similarly, the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) is a primary target for antiretroviral therapy. Derivatives containing the benzo[d] natap.orgucsd.edudioxole moiety have been synthesized and evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a classic example of allosteric inhibitors that bind to a hydrophobic pocket near the active site of the RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity. Several 5-alkyl-6-(benzo[d] natap.orgucsd.edudioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-one derivatives have demonstrated potent activity against wild-type HIV-1 strains, with IC₅₀ values in the submicromolar range. For example, the compound 6-(benzo[d] natap.orgucsd.edudioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one showed an IC₅₀ value of 0.06 μM.

In the context of Alzheimer's disease, inhibiting cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) can increase levels of the neurotransmitter acetylcholine, offering symptomatic relief. nih.gov Benzothiazole derivatives have been investigated as inhibitors of these enzymes. One study of benzothiazolone derivatives found that most compounds were more selective for BChE over AChE. The most potent compound against BChE demonstrated an IC₅₀ value of 1.21 μM and was identified through kinetic analysis as a reversible, noncompetitive inhibitor, indicating an allosteric mechanism of action. Another study on a benzothiazole-piperazine derivative, LB05, found it to be a potent mixed-type inhibitor of AChE with an IC₅₀ of 0.40 µM and a Kᵢ of 0.28 µM. nih.gov

β-secretase 1 (BACE-1) is the enzyme that initiates the production of amyloid-β peptides, which accumulate to form plaques in the brains of Alzheimer's patients. nih.govnih.gov As such, BACE-1 is a prime therapeutic target to slow disease progression. nih.gov While specific studies on this compound are limited, the broader class of benzothiazole derivatives has been explored for BACE-1 inhibition. nih.gov The development of BACE-1 inhibitors, including those that may bind to allosteric sites, is an active area of research aimed at reducing amyloid-β production. mdpi.com

The benzothiazole scaffold has also been investigated for its antimicrobial properties. Molecular docking studies have suggested that these compounds may target essential microbial enzymes. One potential target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In silico studies of new heteroaryl benzothiazole derivatives have indicated that inhibition of E. coli MurB is a probable mechanism for their antibacterial activity. researchgate.net

For antifungal activity, a key target is the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govpsu.edu Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have revealed that heteroaryl benzothiazole derivatives likely exert their antifungal effects through the inhibition of 14-lanosterol demethylase. researchgate.net

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, responsible for skin, hair, and eye pigmentation. Overactivity of tyrosinase can lead to hyperpigmentation disorders. A series of 6-(substituted phenyl)- natap.orgucsd.edudioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, which are structurally very similar to the subject compound, were designed and synthesized as tyrosinase inhibitors. Several of these derivatives showed potent inhibition of mushroom tyrosinase. In particular, a derivative featuring a 2,4-dihydroxyphenyl group (compound 9 in the study) exhibited an exceptionally low IC₅₀ value of 0.09 µM. Kinetic analysis revealed that these compounds act as competitive inhibitors, suggesting they bind directly to the enzyme's active site and compete with the substrate, L-DOPA.

Inhibition of Specific Enzyme Classes

Pro-inflammatory Enzymes (e.g., COX-2)

While direct inhibitory studies on this compound against cyclooxygenase-2 (COX-2) are not extensively documented, the benzothiazole and benzo[d] bohrium.comnih.govdioxole moieties are recognized pharmacophores in the design of anti-inflammatory agents, including COX-2 inhibitors. Research on structurally related compounds suggests that the unique combination of these heterocyclic systems in this compound may confer significant COX-2 inhibitory potential.

Derivatives of benzothiazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with molecular docking studies indicating a favorable interaction with the COX-2 active site. benthamdirect.com Similarly, compounds featuring a benzo[d] bohrium.comnih.govdioxole ring have demonstrated potent and selective COX-2 inhibition. nih.govmdpi.commdpi.com For instance, a series of dihydropyrazole derivatives incorporating a benzo[d] bohrium.comnih.govdioxole moiety exhibited significant COX-2 inhibitory activity, with some compounds showing greater potency than the selective COX-2 inhibitor celecoxib. nih.govmdpi.commdpi.com These findings underscore the potential of the benzo[d] bohrium.comnih.govdioxole scaffold to enhance COX-2 inhibition. nih.govmdpi.commdpi.com

A study on 2-substituted benzothiazole compounds demonstrated a dose-dependent inhibition of COX-2 in a hepatocellular carcinoma cell line, suggesting that these compounds may mitigate inflammation associated with carcinogenesis by downregulating COX-2 levels. nih.gov Another investigation into thiadiazole-benzothiazole hybrids identified compounds with notable, albeit non-selective, inhibitory effects on both COX-1 and COX-2. dergipark.org.tr The collective evidence from these studies on related structures strongly suggests that this compound warrants investigation as a potential COX-2 inhibitor.

Table 1: COX-2 Inhibitory Activity of Selected Benzothiazole and Benzo[d] bohrium.comnih.govdioxole Derivatives

Compound Type Specific Derivative Example COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
Dihydropyrazole with Benzo[d] bohrium.comnih.govdioxole 4-(5-(Benzo[d] bohrium.comnih.govdioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide 0.35 ± 0.02 137.3 nih.govmdpi.commdpi.com
2-Substituted Benzothiazole Compound B (fluorine substituent) IC50 = 59.17 µM (24h), 29.63 µM (48h) in HepG2 cells Not Reported nih.gov
Thiadiazole-Benzothiazole Hybrid Compound 1 22.47 ± 2.67% inhibition at 100 µM Non-selective dergipark.org.tr
Chaperone Proteins (e.g., Hsp90α)

The molecular chaperone heat shock protein 90 (Hsp90) is a critical regulator of cellular homeostasis and is implicated in the stability and function of numerous client proteins involved in cancer progression. The benzothiazole scaffold has been identified as a key structural feature in the design of Hsp90 inhibitors.

While specific studies on this compound are not available, research into benzothiazole-based compounds as Hsp90 inhibitors provides a strong rationale for its potential interaction with this chaperone protein. A study focused on the C-terminal domain of Hsp90 identified benzothiazole derivatives as potent inhibitors. researchgate.net Molecular modeling and biological evaluation of a series of 2,6-disubstituted benzothiazoles revealed compounds with low micromolar antiproliferative activities against breast cancer cell lines. nih.gov One of the most potent compounds in this series demonstrated dose-dependent degradation of Hsp90 client proteins without inducing the heat shock response, a characteristic feature of Hsp90 C-terminal domain inhibitors. nih.gov

Furthermore, novel benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and shown to possess inhibitory activity against Hsp90α. nih.govacs.org Several of these compounds exhibited IC50 values in the low microgram per milliliter range against Hsp90α. nih.govacs.org Docking studies of these potent compounds within the Hsp90α active site were performed to understand their interaction patterns. nih.govacs.org These findings highlight the significance of the benzothiazole moiety for Hsp90 inhibition and suggest that this compound could potentially interact with Hsp90α.

Table 2: Hsp90α Inhibitory Activity of Selected Benzothiazole Derivatives

Compound Class Specific Derivative Example Hsp90α IC50 Reference
Benzothiazole-based Pyrimidinesulfonamide Compound 9a 4.87 µg/mL nih.govacs.org
Benzothiazole-based Pyrimidinesulfonamide Compound 9b 6.25 µg/mL nih.govacs.org
Benzothiazole-based Pyrimidinesulfonamide Compound 14b 10.47 µg/mL nih.govacs.org
Benzothiazole-based Pyrimidinesulfonamide Compound 14g 8.13 µg/mL nih.govacs.org
Benzothiazole-based Pyrimidinesulfonamide Compound 14h 9.54 µg/mL nih.govacs.org
Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial enzyme for de novo DNA synthesis and a well-established target for anticancer drugs. nih.govmdpi.comtmu.edu.twwikipedia.org While there is a lack of direct experimental evidence for the interaction of this compound with ribonucleotide reductase, the structural features of this compound, particularly the benzothiazole core, are present in other molecules that have been investigated as RNR inhibitors.

For example, a novel RNR inhibitor, COH29, which is an aromatically substituted thiazole (B1198619) compound, has been developed and shown to inhibit RNR activity by binding to a ligand-binding pocket on the RNR small subunit (RRM2). nih.gov This interaction blocks the assembly of the RNR holoenzyme. nih.gov Although COH29 is not a benzothiazole, this finding demonstrates that the thiazole ring system can be a key component of RNR inhibitors. The planar, aromatic nature of the this compound could potentially allow it to interact with pockets within the RNR enzyme, although this remains speculative without direct experimental validation. Further research is necessary to determine if this compound or its derivatives possess any inhibitory activity against ribonucleotide reductase.

Molecular Interactions with Biomacromolecules

This subsection focuses on the direct molecular interactions of this compound with fundamental biological macromolecules, namely nucleic acids and proteins. Understanding these interactions is crucial for elucidating its mechanism of action at the molecular level.

Nucleic Acid (DNA) Binding and Intercalation Studies

The interaction of small molecules with DNA is a key area of research in the development of new therapeutic agents. bohrium.com Benzothiazole derivatives have been widely studied for their DNA binding properties. bohrium.commdpi.comresearchgate.netbohrium.com While direct studies on this compound are not prevalent, research on related compounds provides insights into its potential DNA-binding capabilities.

Studies on various benzothiazole derivatives have shown that they can interact with DNA through different modes, including intercalation and groove binding. researchgate.net For instance, certain benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have demonstrated a high affinity for double-stranded DNA, with spectroscopic studies indicating that the interaction occurs via intercalation. nih.gov In contrast, a mechanistic study of a 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium salt suggested that it acts as a DNA minor groove-binding agent rather than an intercalator. researchgate.netesisresearch.orgbilkent.edu.tr This particular compound was found to initially bind to DNA topoisomerase IIα and subsequently to DNA. researchgate.netesisresearch.orgbilkent.edu.tr

Molecular docking investigations have also been employed to explore the DNA binding potential of known drugs containing the benzothiazole scaffold, suggesting that these compounds can exhibit sequence-specific interactions with DNA. bohrium.com The planar structure of the this compound molecule makes it a plausible candidate for intercalative binding, while its specific substituents could favor groove binding. Further experimental studies, such as thermal denaturation, circular dichroism, and molecular dynamics simulations, would be necessary to fully characterize the DNA binding mode and affinity of this compound. niscpr.res.in

Protein-Ligand Interaction Profiling

The binding of small molecules to proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This section explores the interaction of this compound with serum albumin, a key transport protein.

Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the circulatory system and play a crucial role in the distribution and bioavailability of drugs. nih.govrroij.com The binding of a compound to serum albumin can significantly influence its half-life, clearance, and the concentration of the free, active form of the drug. researchgate.net While specific binding studies for this compound with BSA are not available, the general principles of small molecule-protein interactions and studies on related heterocyclic compounds can provide a framework for understanding its potential binding behavior.

The interaction between small molecules and BSA is commonly investigated using spectroscopic techniques such as fluorescence and UV-Vis absorption spectroscopy. biointerfaceresearch.com Fluorescence quenching studies can reveal the binding affinity (binding constant, K_a) and the number of binding sites (n). The mechanism of quenching (static or dynamic) can also be elucidated. For example, a study on the interaction of phosphorus heterocycles with BSA demonstrated a high binding affinity and a dynamic quenching mechanism. nih.govresearchgate.net222.198.130

Circular dichroism (CD) spectroscopy is another valuable tool to assess conformational changes in the protein upon ligand binding. nih.gov Molecular docking studies can further complement experimental data by predicting the binding site and the nature of the intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the protein-ligand complex. nih.gov Given the heterocyclic and aromatic nature of this compound, it is anticipated to bind to one of the hydrophobic pockets of BSA, likely involving a combination of hydrophobic and hydrogen bonding interactions.

Table 3: Illustrative Binding Parameters of a Heterocyclic Compound with BSA

Parameter Value Method Reference
Binding Constant (K_app) 1.27 x 10⁴ L/mol UV-Vis Spectroscopy nih.govresearchgate.net222.198.130
Binding Distance (r) 3.03 nm FRET nih.govresearchgate.net222.198.130
Thermodynamic Parameter (ΔG) Negative Fluorescence Spectroscopy nih.govresearchgate.net222.198.130
Predominant Binding Forces Hydrogen bonds and van der Waals interactions Thermodynamic Analysis nih.govresearchgate.net222.198.130

Note: The data presented in this table is for a phosphorus heterocycle and is intended to be illustrative of the types of parameters obtained in BSA binding studies.

Aggregation-Prone Protein Interactions (e.g., α-Synuclein)

The interaction of small molecules with aggregation-prone proteins, such as α-synuclein, is a significant area of research in the context of neurodegenerative diseases like Parkinson's disease. While direct studies on this compound are limited, the broader class of benzothiazole derivatives has shown potential in modulating the aggregation of α-synuclein. Research into polyphenol hybrids with a 2-conjugated benzothiazole structure has demonstrated notable inhibitory activities against α-synuclein aggregation in vitro, with IC50 values in the low micromolar range. nih.gov These compounds have been observed to stabilize the proteostasis conformation of α-synuclein and even disintegrate preformed oligomers and fibers. nih.gov

Furthermore, studies on 4,4′-disarylbisthiazoles (DABTAs) containing a nih.govnih.govdioxolo[4,5-b]pyridine moiety, a structure with similarities to the dioxolo-benzothiazole core, have revealed a high affinity for α-synuclein aggregates. nih.gov This suggests that the dioxolo group, in combination with a thiazole-containing scaffold, can contribute to favorable interactions with α-synuclein. The mechanism of these interactions is thought to involve binding to specific domains within the amyloid fibrils, leading to their destabilization. nih.gov The insights from these related compounds suggest that this compound could potentially interact with α-synuclein, although further experimental validation is required.

Viral Protein Targeting (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and has been a primary target for the development of antiviral therapeutics. Benzothiazole-based inhibitors have emerged as a promising class of compounds targeting this enzyme. nih.gov Crystal structures of SARS-CoV-2 Mpro in complex with benzothiazole-based inhibitors have revealed that these molecules can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site. nih.gov This covalent interaction is a key feature of their inhibitory mechanism.

While direct experimental data for this compound is not available, molecular docking and studies on related benzothiazole and benzoisothiazolone scaffolds provide insights into its potential as a SARS-CoV-2 Mpro inhibitor. nih.gov The binding of these inhibitors is typically characterized by interactions with key residues in the substrate-binding pocket, including the catalytic dyad His41 and Cys145. mdpi.com The structural features of this compound, including its aromatic system and heteroatoms, suggest it could fit into the Mpro active site and form meaningful interactions. The potential for these interactions underscores the need for further investigation of this compound as a SARS-CoV-2 Mpro inhibitor.

Mechanistic Implications of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of benzothiazole derivatives is often governed by a combination of hydrogen bonding and hydrophobic interactions with their target proteins. In the context of SARS-CoV-2 Mpro, docking studies of various inhibitors have highlighted the importance of hydrogen bonds with residues such as Glu166, Gly143, and Ser144. researchgate.net For instance, the amide oxygen of some inhibitors has been shown to form a hydrogen bond with the backbone of Glu166. researchgate.net

Structure-Activity Relationship (SAR) and Rational Ligand Design

Elucidating the Role of Substituent Type and Position on Biological Efficacy

The biological efficacy of benzothiazole derivatives is highly dependent on the type and position of substituents on the benzothiazole core and any attached phenyl rings. benthamscience.com A review of the literature indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com

A study on a series of 6-(substituted phenyl)- nih.govnih.govdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds as tyrosinase inhibitors provides direct insight into the SAR of this scaffold. mdpi.com This study demonstrated that the presence and position of hydroxyl groups on the C-6 phenyl ring significantly impact inhibitory activity. mdpi.com For instance, compounds with a 2,4-dihydroxyphenyl group at the C-6 position exhibited potent tyrosinase inhibition. mdpi.com This highlights the critical role of specific substitution patterns in achieving high biological efficacy. The presence of hydrophobic moieties has also been noted as being conducive to the cytotoxic activity of benzothiazole derivatives against cancer cell lines. pharmacyjournal.in

CompoundSubstituent at C-6 Phenyl RingObserved Activity
Compound 52,4-DihydroxyphenylStrong tyrosinase inhibition mdpi.com
Compound 92,4-DihydroxyphenylPotent tyrosinase inhibition (nanomolar IC50) mdpi.com

Impact of Ring Fusion and Dioxolo Moiety on Activity and Selectivity

Studies on related heterocyclic systems have shown that the inclusion of a dioxolo moiety can enhance binding affinity and selectivity for specific biological targets. For example, research on α-synuclein binders indicated that compounds bearing a nih.govnih.govdioxolo[4,5-b]pyridine moiety had a higher affinity than their benzodioxole-ring-bearing counterparts. nih.gov This suggests that the specific arrangement of the dioxolo ring in relation to the rest of the heterocyclic system is crucial for optimizing interactions with the target protein. The rigid, planar nature of the fused ring system can also pre-organize the molecule into a conformation that is favorable for binding, potentially increasing both affinity and selectivity. The dioxolo group can also participate in specific interactions, such as hydrogen bonding with the ether oxygens, further contributing to the binding profile.

Design Principles for Optimized Biological Profiles

Based on the mechanistic investigations and structure-activity relationship studies of this compound and related compounds, several design principles can be formulated for the development of derivatives with optimized biological profiles:

Strategic Substitution at C-6: The substitution pattern on a phenyl ring at the C-6 position of the benzothiazole core is a critical determinant of biological activity. For instance, the incorporation of multiple hydroxyl groups, such as a 2,4-dihydroxyphenyl moiety, can lead to potent inhibitory activity against certain enzymes. mdpi.com The electronic and steric properties of these substituents should be carefully considered to maximize interactions with the target's active site.

Exploitation of Key Interactions: Rational design should focus on maximizing favorable interactions with the target protein. This includes incorporating functional groups that can act as hydrogen bond donors or acceptors to engage with key residues in the binding site. Furthermore, the aromatic nature of the benzothiazole scaffold should be leveraged to establish stabilizing π-π stacking and hydrophobic interactions.

Scaffold Hopping and Bioisosteric Replacement: While the 1,3-dioxolo[4,5-F]benzothiazole core provides a valuable starting point, exploring bioisosteric replacements for the dioxolo or thiazole rings could lead to novel compounds with improved properties. Similarly, "scaffold hopping" to entirely new but functionally related core structures could uncover new classes of inhibitors with different selectivity profiles.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dioxolo[4,5-F]benzothiazol-6-amine, and how can purity be validated?

  • Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted benzothiazoles) with ethanol and glacial acetic acid under controlled conditions, followed by solvent evaporation and filtration . Purity validation requires multi-technique characterization:
  • HPLC for assessing chemical homogeneity.
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, referencing spectral libraries.
  • Melting point analysis to compare with literature values (e.g., 109–111°C for analogous compounds) .
  • Mass spectrometry for molecular ion confirmation.
    Table 1: Example Synthesis Parameters
PrecursorSolventCatalystReaction TimeYield
Benzothiazole derivativeEthanolGlacial acetic acid4 hours75–85%

Q. How should researchers design initial spectroscopic characterization protocols for this compound?

  • Methodological Answer : Prioritize FT-IR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, dioxole C-O-C bands at ~1250 cm⁻¹). Pair with UV-Vis spectroscopy to study electronic transitions, particularly if the compound exhibits fluorescence. Cross-validate with X-ray crystallography for unambiguous structural determination, noting challenges in crystal growth due to heteroatom complexity .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between experimental and computational studies?

  • Methodological Answer : Discrepancies often arise from approximations in computational models. A robust workflow includes:

Benchmarking computational methods : Compare density functional theory (DFT) functionals (e.g., B3LYP vs. M06-2X) against experimental reaction energies.

Sensitivity analysis : Vary parameters (e.g., solvent models, basis sets) to assess impact on predictions.

Experimental replication : Use controlled kinetic studies (e.g., stopped-flow techniques) to validate computational intermediates .
Table 2: Example Computational vs. Experimental Reactivity Data

ParameterDFT PredictionExperimental ValueDeviation
Activation Energy (kJ/mol)92.389.72.9%

Q. How can AI-driven molecular dynamics simulations enhance understanding of this compound’s interactions in biological systems?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) force fields to model ligand-protein binding dynamics. Key steps:

Data generation : Train ML models on high-throughput MD trajectories.

Free energy calculations : Use alchemical methods (e.g., MBAR) to predict binding affinities.

Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
Challenges include balancing computational cost with accuracy for large heterocyclic systems.

Q. What factorial design approaches optimize reaction conditions for derivatives of this compound?

  • Methodological Answer : Employ a 2^k factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example:
  • Factors : Temperature (60°C vs. 80°C), catalyst (acetic acid vs. sulfuric acid).
  • Response variables : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant interactions, reducing trial iterations .

Data Analysis and Theoretical Frameworks

Q. How to align mechanistic studies of this compound with existing theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer : Ground studies in frontier molecular orbital (FMO) theory to explain regioselectivity in electrophilic substitutions. For example, calculate HOMO/LUMO energies to predict sites for nitration or halogenation. Compare with experimental outcomes (e.g., substituent effects from ) .

Q. What protocols ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Positive controls : Use standard inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Blinded analysis : Mitigate observer bias in IC₅₀ determinations.
  • Data sharing : Publish raw spectral/assay datasets in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.